molecular formula C8H8ClNO B1601424 5-Chloro-2,3-dihydro-benzofuran-3-ylamine CAS No. 769-21-1

5-Chloro-2,3-dihydro-benzofuran-3-ylamine

Cat. No.: B1601424
CAS No.: 769-21-1
M. Wt: 169.61 g/mol
InChI Key: YAWYQNCCQCICHI-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-benzofuran-3-ylamine is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-2,3-dihydro-benzofuran-3-ylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a benzofuran ring with a chlorine atom at the 5-position and an amine group at the 3-position. The synthesis typically involves the bromination of 2,3-dihydro-benzofuran followed by amination to introduce the amine group. The presence of the chlorine atom significantly influences its chemical reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various pathogens, including fungi and bacteria. Specifically, benzofuran derivatives with electron-withdrawing groups showed enhanced antifungal activity against Candida albicans .

2. Anticancer Properties

Benzofuran derivatives have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. For instance, studies have shown that certain benzofuran compounds can target specific pathways involved in tumor growth, leading to reduced viability of cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented, suggesting that this compound may possess similar effects. For example, a series of related compounds were evaluated for their ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The amine group can form hydrogen bonds with biological macromolecules.
  • Halogen Bonding: The chlorine atom may participate in halogen bonding interactions, enhancing binding affinity to target proteins or enzymes.

These interactions can modulate the activity of enzymes and receptors involved in disease processes.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey DifferencesBiological Activity
5-Bromo-2,3-dihydro-benzofuran-3-ylamineBromine instead of chlorineAntimicrobial and anticancer potential
5-Chloro-2-methyl-2,3-dihydrobenzofuran-3-amineLacks additional substituentsLimited biological data available
7-Fluoro-2-methyl-2,3-dihydrobenzofuran-3-amineFluorine substituent instead of chlorinePotential antiviral activity noted

This table illustrates how variations in substituents affect biological activity and highlights the unique position of this compound within this structural class.

Case Studies

Several case studies have explored the biological effects of benzofuran derivatives:

  • Anticancer Study: A study demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines by targeting specific signaling pathways .
  • Antimicrobial Evaluation: In vitro tests showed that certain benzofuran derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2,3-dihydro-benzofuran-3-ylamine has been investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with sigma receptors. Activation of these receptors has been associated with apoptosis in cancer cells, suggesting a potential therapeutic application against certain types of cancer .
  • Antimicrobial Properties : Research has shown that benzofuran derivatives possess antimicrobial activity. This compound is believed to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to inhibition of bacterial growth .

Biological Research

The biological activities of this compound have been explored in various studies:

  • Sigma Receptor Modulation : A study demonstrated that compounds similar to this one could induce apoptosis in cancer cell lines through sigma receptor modulation, highlighting its potential role in cancer therapy .
  • Antimicrobial Screening : Comparative studies have shown significant inhibition against Gram-positive bacteria, which is attributed to its structural characteristics that allow for effective interaction with bacterial components .

Case Study 1: Anticancer Potential

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYQNCCQCICHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549149
Record name 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-21-1
Record name 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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